5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which could be the primary targets of this compound.
Mode of action
Indole derivatives interact with their targets by fitting into the active site of the receptor, leading to changes in the receptor’s activity . The exact mode of action of “this compound” would depend on its specific target.
Biochemical pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the wide range of activities of indole derivatives , it could potentially have diverse effects.
Properties
IUPAC Name |
5-[2-hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-19-7-3-4-8-23(19)30-13-11-29(12-14-30)17-21(33)18-31-24-9-5-6-10-25(24)32-26(34)15-20(2)22(16-28)27(31)32/h3-10,15,21,33H,11-14,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBZYEJFUGOLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(CN3C4=CC=CC=C4N5C3=C(C(=CC5=O)C)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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